molecular formula C6H10F6OSi B3052367 [(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane CAS No. 4071-95-8

[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane

Cat. No.: B3052367
CAS No.: 4071-95-8
M. Wt: 240.22 g/mol
InChI Key: MXRHDODIQIPPQL-UHFFFAOYSA-N
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Preparation Methods

The preparation of (1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent .

Chemical Reactions Analysis

(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane undergoes various types of chemical reactions, including:

Scientific Research Applications

(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane involves the formation of a silyl ether bond with the target molecule. This bond formation is facilitated by the nucleophilic attack of the target molecule on the silicon atom of the silylating reagent. The resulting silyl ether is stable under a variety of conditions, making it useful for protecting functional groups during synthesis .

Comparison with Similar Compounds

(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane is unique compared to other silylating agents due to its high reactivity and stability. Similar compounds include:

This compound’s unique properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yloxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F6OSi/c1-14(2,3)13-4(5(7,8)9)6(10,11)12/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRHDODIQIPPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F6OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961114
Record name [(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4071-95-8
Record name NSC117348
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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